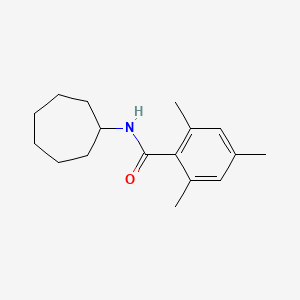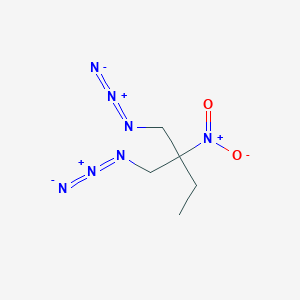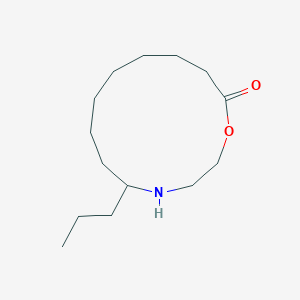![molecular formula C22H26BrN3O B12558968 4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile CAS No. 189498-09-7](/img/structure/B12558968.png)
4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile is an organic compound characterized by the presence of a diazenyl group, a benzonitrile moiety, and a bromononyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile typically involves a multi-step process:
Diazotization: The starting material, 4-aminobenzonitrile, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-[(9-bromononyl)oxy]phenol under basic conditions to form the desired azo compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromononyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The azo group can be reduced to form corresponding amines, or oxidized under specific conditions.
Coupling Reactions: The compound can engage in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides or thiocyanates.
Reduction Products: Corresponding amines.
Oxidation Products: Various oxidized derivatives depending on the conditions.
Aplicaciones Científicas De Investigación
4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe or in the study of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer processes, while the bromononyl chain may facilitate binding to hydrophobic regions of proteins or membranes. These interactions can modulate biological pathways and lead to various effects.
Comparación Con Compuestos Similares
Similar Compounds
4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile: Similar in structure but with different substituents.
This compound: Another azo compound with variations in the alkyl chain length or functional groups.
Uniqueness
This compound is unique due to its specific combination of a diazenyl group, a benzonitrile moiety, and a bromononyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
189498-09-7 |
|---|---|
Fórmula molecular |
C22H26BrN3O |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
4-[[4-(9-bromononoxy)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C22H26BrN3O/c23-16-6-4-2-1-3-5-7-17-27-22-14-12-21(13-15-22)26-25-20-10-8-19(18-24)9-11-20/h8-15H,1-7,16-17H2 |
Clave InChI |
ARFTVALWAYQLDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)OCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)


![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)

![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)

![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)


